3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing an oxadiazole ring.
Mechanism of Action
Target of Action
These include muscarinic receptors, benzodiazepine receptors, dopamine transporters, and enzymes such as tyrosine kinase . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bonding, given the electronegativity of the nitrogen and oxygen atoms in their structure
Pharmacokinetics
Oxadiazoles are known for their increased hydrolytic and metabolic stability, which can improve their pharmacokinetic performance . The specific ADME properties of this compound would need to be determined through further experimental studies.
Result of Action
Oxadiazoles have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need to be determined through further experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMF or acetonitrile .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of new drugs due to its potential biological activities, including antitumor and antimicrobial properties.
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological and chemical properties.
Uniqueness
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its specific biological activities and applications .
Properties
IUPAC Name |
3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)12-9-6/h1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQFZZGMDXNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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